3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid
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Overview
Description
3-(3-Methyl-1,2,4,5-tetraoxaspiro[55]undecan-3-yl)propanoic acid is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a tetraoxaspiro ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable precursor with formaldehyde and pentaerythritol under acidic conditions to form the tetraoxaspiro ring. The propanoic acid moiety is then introduced through esterification or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction parameters, such as temperature and pressure, are carefully controlled to achieve efficient synthesis. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where specific functional groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane: Similar spirocyclic structure but lacks the propanoic acid moiety.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains a spirocyclic structure with nitrogen atoms, used as a METTL3 inhibitor.
Uniqueness
3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid is unique due to its combination of a tetraoxaspiro ring and a propanoic acid moiety. This structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
923267-28-1 |
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Molecular Formula |
C11H18O6 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(3-methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid |
InChI |
InChI=1S/C11H18O6/c1-10(8-5-9(12)13)14-16-11(17-15-10)6-3-2-4-7-11/h2-8H2,1H3,(H,12,13) |
InChI Key |
UXNNLBOWMQOZAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OOC2(CCCCC2)OO1)CCC(=O)O |
Origin of Product |
United States |
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